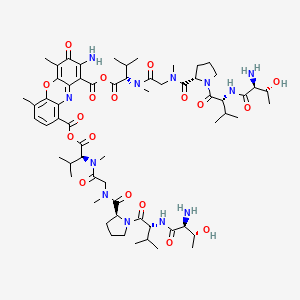
Actinomycindioic D acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinomycindioic D acid is a useful research compound. Its molecular formula is C62H90N12O18 and its molecular weight is 1291.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Actinomycin D in Cancer Treatment
Actinomycin D has been a cornerstone in the treatment of several malignancies, particularly in pediatric oncology. It is primarily indicated for:
- Wilms' Tumor : A common kidney cancer in children.
- Rhabdomyosarcoma : A soft tissue sarcoma prevalent in children.
- Ewing's Sarcoma : A type of bone cancer.
- Gestational Trophoblastic Neoplasia : A group of diseases that involve abnormal growth of cells inside a woman's uterus.
Efficacy and Mechanism
The efficacy of Actinomycin D stems from its ability to inhibit RNA synthesis by intercalating into DNA, thereby preventing the transcription process. Studies have shown that this mechanism leads to significant cytotoxic effects on rapidly dividing cancer cells, making it effective against various tumors .
Biochemical Research Applications
In addition to its clinical uses, Actinomycin D serves as a valuable tool in biochemical research:
- Molecular Biology : It is used to study gene expression and regulation due to its ability to inhibit RNA synthesis.
- Cell Cycle Studies : Researchers utilize Actinomycin D to synchronize cell populations at specific phases of the cell cycle for experimental purposes .
Case Study 1: Treatment of Wilms' Tumor
A study involving children with Wilms' tumor demonstrated that those treated with Actinomycin D as part of a multi-modal therapy exhibited improved survival rates compared to historical controls. The combination with other therapies like surgery and radiation therapy enhanced overall treatment efficacy.
Case Study 2: Rhabdomyosarcoma Outcomes
Research on patients with rhabdomyosarcoma indicated that Actinomycin D, when used in combination with other chemotherapeutic agents, resulted in significant tumor regression and improved prognosis for young patients .
Comparative Data Table
| Application | Indication | Mechanism of Action | Efficacy Evidence |
|---|---|---|---|
| Wilms' Tumor | Pediatric kidney cancer | DNA intercalation | Improved survival rates in studies |
| Rhabdomyosarcoma | Soft tissue sarcoma | Inhibition of RNA synthesis | Significant tumor regression observed |
| Ewing's Sarcoma | Bone cancer | Stabilization of topoisomerase complexes | Enhanced treatment outcomes reported |
| Gestational Trophoblastic Neoplasia | Abnormal uterine growth | Inhibition of nucleic acid synthesis | Effective as part of combination therapy |
Eigenschaften
CAS-Nummer |
13473-49-9 |
|---|---|
Molekularformel |
C62H90N12O18 |
Molekulargewicht |
1291.468 |
IUPAC-Name |
bis[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C62H90N12O18/c1-27(2)44(67-53(80)41(63)33(11)75)57(84)73-23-17-19-36(73)55(82)69(13)25-38(77)71(15)48(29(5)6)61(88)91-59(86)35-22-21-31(9)51-46(35)66-47-40(43(65)50(79)32(10)52(47)90-51)60(87)92-62(89)49(30(7)8)72(16)39(78)26-70(14)56(83)37-20-18-24-74(37)58(85)45(28(3)4)68-54(81)42(64)34(12)76/h21-22,27-30,33-34,36-37,41-42,44-45,48-49,75-76H,17-20,23-26,63-65H2,1-16H3,(H,67,80)(H,68,81)/t33-,34-,36+,37+,41+,42+,44-,45-,48+,49+/m1/s1 |
InChI-Schlüssel |
GIMPJXUFPFWECV-AGDSJDOISA-N |
SMILES |
CC1=C2C(=C(C=C1)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)O)N)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















